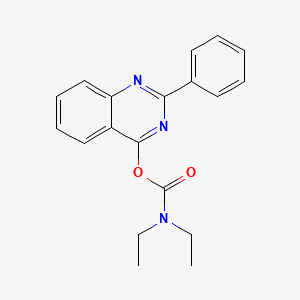

Quinazoline derivative 4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(2-phenylquinazolin-4-yl) N,N-diethylcarbamate |

InChI |

InChI=1S/C19H19N3O2/c1-3-22(4-2)19(23)24-18-15-12-8-9-13-16(15)20-17(21-18)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |

InChI Key |

VZRHWILGJDZNKG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Quinazoline Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for quinazoline (B50416) synthesis have been the bedrock of research in this area for decades. These routes often rely on the cyclization of appropriately substituted aniline (B41778) derivatives.

While the Bischler-Napieralski reaction is primarily known for the synthesis of dihydroisoquinolines from β-arylethylamides, its principles have been adapted for quinazoline synthesis. The reaction typically involves the intramolecular cyclization of an N-acyl-2-aminoaryl precursor. For instance, N-acyl-2-aminobenzylamines or related compounds can undergo acid-catalyzed cyclodehydration to form dihydroquinazolines, which can then be oxidized to the corresponding quinazoline. The choice of acyl group and the specific reaction conditions, including the dehydrating agent (e.g., P₂O₅, POCl₃), are critical for the success of this route.

The Niementowski quinazoline synthesis is a classical method that involves the condensation of anthranilic acid with a formamide (B127407) or other amides. The original procedure often required high temperatures (180–220 °C), leading to limitations in substrate scope and functional group tolerance. Modifications to this reaction have aimed to improve yields and reduce the harshness of the reaction conditions. These adaptations include the use of microwave irradiation to accelerate the reaction and the addition of catalysts like polyphosphoric acid (PPA) or Lewis acids to facilitate the cyclization at lower temperatures. This allows for the synthesis of a wider range of 4(3H)-quinazolinones.

Anthranilic acid and its derivatives are arguably the most common and versatile starting materials for quinazoline synthesis. Beyond the Niementowski reaction, numerous strategies utilize this precursor. One prominent method involves the reaction of anthranilic acid with cyanogen (B1215507) bromide or a similar C1 source to form an intermediate that cyclizes to yield 2-amino-4-quinazolinone. Another approach is the condensation of anthranilic acids with orthoesters, which can lead to the formation of 4-alkoxyquinazolines. The reactivity of both the carboxylic acid and the amino group on the anthranilic acid scaffold allows for a wide array of cyclization partners.

2-Aminobenzophenones and their analogues are key intermediates in the synthesis of 2,4-diarylquinazolines. These precursors can be cyclized with various nitrogen sources to form the pyrimidine (B1678525) ring of the quinazoline system. For example, heating a 2-aminobenzophenone (B122507) with formamide can yield a 4-phenylquinazoline. A significant advantage of this route is the direct installation of a substituent at the 4-position of the quinazoline core. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, has also been adapted for quinazoline synthesis, providing a convergent approach to highly substituted derivatives.

The formation of the quinazoline ring is fundamentally a cyclization process, and various strategies have been developed to achieve this. These reactions often involve the construction of the N1-C2 and C4-N3 bonds in the final step. For example, 2-aminobenzonitriles are versatile precursors that can react with a range of electrophiles. Their reaction with orthoesters in the presence of an acid catalyst can lead to 4-aminoquinazolines. Similarly, reaction with isocyanates or isothiocyanates provides a route to 2,4-disubstituted quinazolines. The use of transition-metal catalysts, particularly palladium, has enabled novel cyclization pathways, such as the carbonylative cyclization of 2-aminobenzylamines with carbon monoxide.

Table 1: Overview of Classical Quinazoline Synthesis Precursors

| Precursor Type | Key Reagents | Resulting Quinazoline Type |

|---|---|---|

| N-Acyl-2-aminobenzylamine | P₂O₅, POCl₃ | Dihydroquinazolines (oxidized to quinazolines) |

| Anthranilic Acid | Formamide | 4(3H)-Quinazolinones |

| 2-Aminobenzophenone | Formamide | 4-Arylquinazolines |

Modern and Green Chemistry Approaches in Quinazoline Synthesis

In recent years, the development of synthetic methodologies for quinazolines has shifted towards more sustainable and efficient processes. These modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key advancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for reactions like the Niementowski synthesis.

Another significant area of development is the use of heterogeneous catalysts, which can be easily recovered and reused, simplifying product purification and reducing waste. Materials like zeolites, clays, and polymer-supported catalysts have been successfully employed in various quinazoline syntheses. Furthermore, multicomponent reactions (MCRs) have gained prominence as a highly efficient strategy. In an MCR, three or more reactants are combined in a single pot to form the quinazoline product, which minimizes the number of synthetic steps and purification procedures. For example, the reaction of an aldehyde, dimedone, and 2-aminobenzamide (B116534) in the presence of a catalyst can directly yield a complex quinazolinone derivative. The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, is also a hallmark of modern quinazoline synthesis, reducing the reliance on volatile and often toxic organic solvents.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasonic irradiation |

| Catalysis | Homogeneous acids/bases (e.g., H₂SO₄) | Heterogeneous catalysts (zeolites), Biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, Ionic liquids, Supercritical fluids |

| Efficiency | Multi-step synthesis | One-pot, Multicomponent reactions (MCRs) |

| Waste | Stoichiometric byproducts | High atom economy, Recyclable catalysts |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of quinazoline derivatives is well-documented. frontiersin.org This technique often leads to significantly shorter reaction times, improved yields, and cleaner product formation compared to conventional heating methods. acs.orgresearchgate.net

For instance, the condensation of anthranilic amide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under microwave irradiation in solvent-free conditions. scispace.com This method allows for the synthesis of quinazolin-4(3H)-ones in good to excellent yields within minutes. scispace.com The optimal conditions were found to be 1 mol% of SbCl₃ and a microwave power of 200 W. scispace.com

Another example is the aza-Wittig reaction of N-imidoyliminophosphorane with aldehydes, which, under domestic microwave irradiation (300 W) for 3-4 minutes, yields the desired quinazolines in good yields. nih.gov This approach highlights the advantages of microwave-assisted synthesis, including better yields, reduced reaction times, and simpler work-up procedures. frontiersin.orgnih.gov Researchers have also reported a highly accelerated Niementowski reaction of anthranilic acid with formamide under solvent-free microwave conditions to produce quinazolinone derivatives with high purity. frontiersin.org

The following table summarizes representative examples of microwave-assisted synthesis of quinazoline derivatives.

| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Anthranilic amide, Benzaldehyde | SbCl₃ (1 mol%) | Microwave (200W), Solvent-free | 2-Phenyl-quinazolin-4(3H)-one | 94 | scispace.com |

| Anthranilic amide, 2-Hydroxybenzaldehyde | SbCl₃ (1 mol%) | Microwave (200W), Solvent-free | 2-(2-Hydroxyphenyl)quinazolin-4(3H)-one | 80 | scispace.com |

| N-imidoyliminophosphorane, Aldehydes | None | Microwave (300W), 3-4 min | Quinazolines | Good | nih.gov |

| Anthranilic acid, Formamide | None | Microwave, Solvent-free | Quinazolinone | High Purity | frontiersin.org |

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot strategies have been developed for the synthesis of quinazoline derivatives. rsc.orgrsc.orgjst.go.jp

A notable example is the copper-mediated one-pot condensation reaction for the synthesis of quinazolinones, which utilizes ammonia (B1221849) as the amine source and results in the formation of four new C-N bonds in good to excellent yields. rsc.org Another approach involves a [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles, driven by ortho-lithiation, to produce 2,4-disubstituted quinazolines. This transition-metal-free method is operationally simple and uses commercially available starting materials. rsc.org

Furthermore, isoxazole-fused tricyclic quinazoline alkaloids have been synthesized via a one-pot intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) under metal-free conditions. mdpi.com An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has also been developed using water as the solvent at room temperature. jst.go.jp This process involves the reaction of anthranilic acid derivatives with potassium cyanate, followed by cyclization with NaOH and subsequent treatment with HCl, affording the desired products in near-quantitative yields. jst.go.jp

The table below presents selected one-pot synthetic routes to quinazoline derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| 2-Aminobenzonitrile, Benzyl (B1604629) alcohol | Cu₂O, H₂O₂ | 2-Substituted quinazoline-4(3H)-ones | Excellent | rsc.org |

| Halofluorobenzenes, Nitriles | ortho-Lithiation | 2,4-Disubstituted quinazolines | Not specified | rsc.org |

| Anthranilic acid derivatives, Potassium cyanate | NaOH, HCl, Water, Room Temp. | Quinazoline-2,4(1H,3H)-diones | Near-quantitative | jst.go.jp |

| 2-Aminoaryl ketones, Aldehydes, Ammonium (B1175870) acetate (B1210297) | Maltose–dimethylurea–NH₄Cl, Aerobic oxidation | Quinazoline derivatives | High | rsc.org |

Catalyst-Free and Solvent-Free Methods

In the pursuit of green and sustainable chemistry, catalyst-free and solvent-free synthetic methods are highly desirable. Several such procedures have been successfully applied to the synthesis of quinazoline derivatives.

One innovative approach utilizes ultrasonic irradiation for the one-pot reaction of anthranilic acid, acetic anhydride (B1165640), and primary amines. nih.gov This method is performed under solvent- and catalyst-free conditions, leading to high yields of quinazoline derivatives in significantly reduced reaction times compared to traditional methods. nih.gov

Another green methodology employs a low-melting mixture of maltose, dimethylurea (DMU), and NH₄Cl as an inexpensive, non-toxic, and biodegradable reaction medium for the catalyst-free synthesis of quinazolines. rsc.orgrsc.org This one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate proceeds under aerobic conditions to furnish the corresponding quinazolines in high yields. rsc.orgrsc.org

Additionally, a solvent- and catalyst-free three-component, one-pot reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate has been developed for the synthesis of 2,4-disubstituted quinazolines. researchgate.net This method is characterized by its operational simplicity, clean reaction profile, and high yields (76–94%). researchgate.net

Examples of catalyst-free and solvent-free synthetic methods are provided in the table below.

| Starting Materials | Conditions | Product Type | Yield (%) | Reference |

| Anthranilic acid, Acetic anhydride, Primary amines | Ultrasonic irradiation, Solvent-free, Catalyst-free | 3-Substituted 2-methyl quinazoline-4(3H)-one | Excellent | nih.gov |

| 2-Aminoaryl ketones, Aldehydes, Ammonium acetate | Low melting sugar-urea-salt mixture, Catalyst-free | Quinazoline derivatives | High | rsc.orgrsc.org |

| 2-Aminoaryl ketones, Orthoesters, Ammonium acetate | Solvent-free, Catalyst-free, 100 °C | 2,4-Disubstituted quinazolines | 76-94 | researchgate.net |

Derivatization Strategies for Functionalization of the Quinazoline Core

The functionalization of the pre-formed quinazoline core is a key strategy for creating a library of derivatives with diverse properties. chim.it Substitutions at various positions of the quinazoline ring can be achieved through a range of chemical transformations.

Substitution at C-2 Position

The C-2 position of the quinazoline ring is a common site for functionalization. Various synthetic methods have been developed to introduce a wide array of substituents at this position. mdpi.comnih.govfrontiersin.org

One approach involves the metal-free oxidative condensation of o-aminobenzylamines, catalyzed by 4,6-dihydroxysalicylic acid, to yield 2-substituted quinazoline derivatives. nih.govfrontiersin.org Another strategy for introducing alkyl/arylthio groups at the C-2 position includes the cyclization of 2-aminobenzylamines with carbon disulfide or the transition-metal-free alkylation/arylation of 2-thioquinazoline. researchgate.net

Recent advancements in C-H activation have also provided efficient routes for C-2 functionalization. nih.govbeilstein-journals.org For example, transition-metal and photocatalysis have been used to facilitate C-C bond formation, enabling the introduction of alkyl groups at the C-2 position. nih.gov Furthermore, a series of quinazoline derivatives with secondary amines at the C-2 position have been synthesized to study their biological activities, with one of the most active compounds bearing a pyrrolidine (B122466) moiety. nih.gov

Substitution at C-4 Position

The C-4 position of the quinazoline ring is particularly reactive towards nucleophilic substitution, making it a prime target for derivatization. beilstein-journals.orgacs.org

A simple method for the direct preparation of 4-substituted quinazoline derivatives involves the reaction of substituted 2-aminobenzophenones with thiourea (B124793) in the presence of dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction proceeds through a 4-phenylquinazolin-2(1H)-imine intermediate, which is subsequently reduced and eliminates ammonia to afford the final product. nih.gov

Electrochemical methods have also been employed for the C4-H functionalization of 2-phenyl quinazoline. acs.org This electrocatalytic approach allows for the introduction of benzoyl, acetyl, phenol, ether, phosphonate, and nitroalkane groups via a radical addition pathway under oxidant- and additive-free conditions. acs.org Additionally, novel 4-substituted quinazoline-2-carboxamide (B14221085) derivatives have been designed and synthesized as potential biological inhibitors. nih.gov The synthesis of these compounds often involves the reaction of 4-chloroquinazoline (B184009) with various nucleophiles. rroij.comrroij.com

Substitution at C-6 and C-7 Positions

Substitutions at the C-6 and C-7 positions of the quinazoline ring are crucial for modulating the biological and photophysical properties of these compounds. researchgate.netmdpi.com

For instance, 6- and 7-substituted amino-4-anilinequinazoline derivatives have been prepared and evaluated as irreversible dual EGFR/HER2 inhibitors. mdpi.com The synthesis of these compounds often involves multi-step procedures starting from appropriately substituted anthranilic acids. iaea.org Another study focused on the synthesis of novel 6-nitro-4-substituted quinazoline derivatives, which were evaluated for their anticancer properties. tandfonline.com

The diversification of substituents at the C-6 and C-7 positions has been explored to develop potent and selective kinase inhibitors. nih.gov These studies have shown that fine-tuning the substitutions at these positions can significantly impact the biological activity of the quinazoline derivatives. nih.govmdpi.com For example, a series of novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives were synthesized to evaluate their anthelmintic activity. nih.gov

Incorporation of Heterocyclic Moieties

The introduction of various heterocyclic rings into the quinazoline framework is a widely employed strategy to enhance and diversify its biological activities. This approach often leads to the development of novel compounds with improved pharmacological profiles. nih.govhumanjournals.com A variety of synthetic methods have been developed to achieve this, including multicomponent reactions and cascade reactions. openmedicinalchemistryjournal.comorganic-chemistry.org

One common approach involves the reaction of substituted 2-aminobenzonitriles or 2-aminobenzamides with reagents that contain a heterocyclic component. For instance, the synthesis of 3-benzothiazolyl-2-styrylquinazolin-4(3H)-ones has been achieved with high yields using an ionic liquid as both a catalyst and reaction medium. This method has proven to be more effective than conventional solvents like DMF, CH3CN, glacial acetic acid, and ethanol. openmedicinalchemistryjournal.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical route for constructing quinazoline derivatives bearing heterocyclic substituents. openmedicinalchemistryjournal.com For example, benzimidazo-quinazolinones have been synthesized through a one-pot reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone, using a reusable sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) as a catalyst under solvent-free conditions. openmedicinalchemistryjournal.com Similarly, microwave-assisted MCRs of enaminones, malononitrile, and aldehydes have been used to generate quinolinoquinazolines and other fused heterocycles. openmedicinalchemistryjournal.com

Another strategy involves the modification of a pre-formed quinazoline core. For example, indolo[1,2-c]quinazoline derivatives have been synthesized by reacting 2-(o-aminophenyl)indole with various arylaldehydes. These compounds have demonstrated activity against several bacterial and fungal strains. ujpronline.com

The following table provides examples of quinazoline derivatives with incorporated heterocyclic moieties and their reported biological activities.

| Compound Name | Incorporated Heterocycle | Synthetic Method Highlight | Reported Biological Activity |

| 3-Benzothiazolyl-2-styrylquinazolin-4(3H)-ones | Benzothiazole (B30560) | Ionic liquid-catalyzed reaction | Not specified in the provided context |

| Benzimidazo-quinazolinones | Benzimidazole | Multicomponent reaction with a solid acid catalyst | Not specified in the provided context |

| Quinolinoquinazolines | Quinoline | Microwave-assisted multicomponent reaction | Not specified in the provided context |

| Indolo[1,2-c]quinazolines | Indole | Reaction of 2-(o-aminophenyl)indole with arylaldehydes | Antibacterial and antifungal |

| Quinazoline-triazine hybrids | Triazine | Sequential reactions from cyanuric chloride and anthranilic acid | Potential anti-HIV activity |

| Quinazoline-triazole-acetamides | Triazole, Acetamide | Multi-step synthesis involving propargylation and click chemistry | Cytotoxic against human cancer cell lines |

Molecular Hybridization with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.govhumanjournals.comrsc.org This approach aims to develop compounds with improved affinity, and efficacy, and potentially a better resistance profile by interacting with multiple biological targets. nih.govhumanjournals.com The quinazoline scaffold is a versatile platform for molecular hybridization due to its wide range of pharmacological activities. nih.govrsc.org

Several classes of pharmacophores have been hybridized with quinazoline, including:

Sulfonamides: Quinazoline-sulfonamide hybrids have been synthesized by combining the structural features of both moieties to create a single molecular framework. mdpi.com These hybrids have been evaluated for their anticancer activity. mdpi.com

Oxadiazoles: Quinazolinone-oxadiazole hybrids have been designed and synthesized, showing potential as anticancer agents. rsc.org

Indolin-2-ones: Hybrid molecules linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage have been synthesized and screened for their in vitro anticancer activity against various human cancer cell lines. rsc.org

Furan: Furan-linked quinazoline hybrids have been developed as potential antimicrobial agents against phytopathogens. rsc.org

1,2,4-Triazolo[4,3-a]pyridine: Quinazoline has been linked to this scaffold via a thioether linkage to create hybrids with antimicrobial properties. rsc.org

Triazoles: Quinazolinone hybrids incorporating triazole moieties have been synthesized using click chemistry or direct attachment methods and have shown activity against cancer cell lines. rsc.org

Thiourea, Chalcone (B49325), and Thiazolidinone: Quinazoline has been used as a scaffold to link with these pharmacophores, resulting in hybrids with antibacterial and antifungal activities. rsc.org

Urea (B33335): Quinazolin-4(3H)-ones bearing a urea functionality have been designed and synthesized as potential VEGFR-2 inhibitors for cancer therapy. dovepress.com

The following table summarizes some examples of quinazoline hybrids and their research findings.

| Hybrid Class | Linked Pharmacophore(s) | Linker | Target/Reported Biological Activity |

| Quinazoline-Sulfonamide | Sulfonamide | Direct linkage | Anticancer |

| Quinazolinone-Oxadiazole | Oxadiazole | Not specified | Anticancer |

| Quinazolinone-Indolin-2-one | Indolin-2-one | Imine | Anticancer |

| Furan-linked Quinazoline | Furan | Not specified | Antimicrobial (against phytopathogens) |

| Quinazoline-1,2,4-triazolo[4,3-a]pyridine | 1,2,4-Triazolo[4,3-a]pyridine | Thioether | Antimicrobial |

| Quinazolinone-Triazole | Triazole | Not specified (Click chemistry or direct attachment) | Anticancer |

| Quinazoline-Thiourea | Thiourea | Not specified | Antibacterial and antifungal |

| Quinazoline-Chalcone | Chalcone | Not specified | Antibacterial and antifungal |

| Quinazoline-Thiazolidinone | Thiazolidinone | Not specified | Antibacterial and antifungal |

| Quinazolin-4(3H)-one-Urea | Urea | Ethylthio bridge | Anticancer (VEGFR-2 inhibition) |

Structure Activity Relationship Sar Studies of Quinazoline Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for quinazoline (B50416) derivatives involves a variety of systematic approaches aimed at understanding how chemical structure influences biological function. These methodologies are crucial for optimizing lead compounds and developing new drugs with improved efficacy and specificity.

A primary methodology in SAR studies is the systematic chemical modification of the quinazoline core. This involves the synthesis of a series of analogs where specific parts of the molecule are altered in a controlled manner. For instance, researchers have synthesized numerous 4-anilinoquinazoline (B1210976) derivatives to explore their anticancer potential. nih.gov By introducing different substituents at various positions on the quinazoline ring and the aniline (B41778) moiety, the impact on activity can be assessed. nih.gov This approach allows for the identification of pharmacophores, the essential structural features required for biological activity.

One-pot synthesis and microwave-assisted synthesis have become valuable tools in generating diverse libraries of quinazoline derivatives for SAR studies. nih.gov These methods offer efficiency and the ability to rapidly produce a wide range of analogs with varied functional groups. nih.gov The design of these analogs is often guided by the desire to explore different chemical properties, such as steric bulk, electronics, and hydrogen bonding capacity, at specific positions of the quinazoline scaffold.

The position and nature of substituents on the quinazoline ring system have a profound impact on their biological activity. nih.govfrontiersin.org SAR studies have revealed that substitutions at the C2, C4, C6, and C8 positions are particularly significant for modulating the pharmacological properties of quinazolinone derivatives. nih.gov

For example, in the context of antimicrobial activity, the presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are often considered essential. nih.gov Furthermore, the introduction of halogen atoms at the 6 and 8 positions can enhance antimicrobial effects. nih.gov The character of quinazoline derivatives is heavily dependent on the properties of the substituents and their specific placement on the cyclic structure. frontiersin.org

In the development of kinase inhibitors, modifications at the C4 position of the quinazoline core have been extensively studied. Replacing the 4-anilino group with other substituents, such as thiosemicarbazide, has been explored to introduce new biological profiles. nih.gov Additionally, the introduction of an alkyl-thiobenzothiazole side chain at the 6-position has been shown to influence biological activity. nih.gov The strategic placement of substituents is a key factor in determining the potency and selectivity of these compounds.

The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a critical role in the SAR of quinazoline derivatives. rsc.org The presence of these groups can significantly alter the electron density of the quinazoline ring system, thereby influencing its interaction with biological targets.

For instance, in the development of antitubercular agents, it has been observed that the presence of electron-donating groups on the phenyl ring and the quinazolinone ring, coupled with electron-withdrawing groups on a linked triazole moiety, can enhance activity. rsc.org Conversely, for certain antimicrobial activities, electron-withdrawing groups on a phenyl ring attached to the quinazoline scaffold are considered important. rsc.org

In the context of anticancer activity, the effect of these groups can be highly specific. For example, in a series of 3-methyl-quinazolinone derivatives, the order of effective substitution on a phenyl ring for antitumor activity was found to be F > OCH3 ≈ Br > CH3 > H ≈ Cl, demonstrating a complex interplay of electronic and steric effects. tandfonline.com The strategic placement of EWGs and EDGs is therefore a crucial aspect of designing quinazoline-based compounds with desired biological activities.

SAR Insights for Specific Bioactivities

The systematic exploration of SAR has provided valuable insights into the structural requirements for various biological activities of quinazoline derivatives, including kinase inhibition and antimicrobial effects.

The quinazoline scaffold is a prominent feature in many approved kinase inhibitors. benthamdirect.comnih.govresearchgate.netbenthamscience.com SAR studies have been instrumental in optimizing their potency and selectivity. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, 4-anilinoquinazolines have been extensively studied. nih.gov It has been found that the nature of the substituent at the 4-position of the aniline ring and at the 6- and 7-positions of the quinazoline core significantly influences inhibitory activity. mdpi.com

The table below summarizes key SAR findings for quinazoline-based kinase inhibitors.

| Target Kinase | Structural Feature | Effect on Activity | Reference Compound Example |

| EGFR | 4-Anilino group | Essential for high-affinity binding | Gefitinib (B1684475) |

| EGFR | Substitution at 6,7-positions | Methoxy groups often enhance potency | Erlotinib |

| EGFR | Acrylamide group at 6-position | Irreversible binding to cysteine residue | Afatinib |

| PI3K | Various substitutions on the quinazoline core | Modulate isoform selectivity | Idelalisib |

| Aurora Kinase | Large para-substituents on the aniline | Good specificity | Anilino-quinazoline 1 |

| Aurora Kinase | Amino heterocycle replacing central aniline | Lowered lipophilicity and improved enzyme potency | Compound 3 |

This table provides a simplified overview of SAR for kinase inhibition and is not exhaustive.

SAR studies have also shed light on the structural features of quinazoline derivatives that are crucial for their antimicrobial effects. nih.govrsc.org Modifications at various positions of the quinazoline ring have been shown to modulate their activity against a range of microbial pathogens. nih.gov

Key SAR insights for the antimicrobial activity of quinazoline derivatives are outlined in the table below.

| Position of Substitution | Substituent Type | Observed Effect on Antimicrobial Activity | Reference |

| 2 | Methyl, amine, or thiol groups | Essential for activity | nih.gov |

| 3 | Substituted aromatic ring | Essential for activity | nih.gov |

| 4 | Amine or substituted amines | Can improve activity | nih.gov |

| 6, 8 | Halogen atoms | Can enhance activity | nih.gov |

| Phenyl ring (attached) | Electron-withdrawing groups | Important for activity | rsc.org |

For example, it has been noted that the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are important for antimicrobial properties. nih.gov Furthermore, the introduction of halogen atoms at positions 6 and 8 can lead to an increase in antimicrobial activity. nih.gov The presence of electron-withdrawing groups on a phenyl ring attached to the quinazoline scaffold has also been identified as a key feature for enhancing antimicrobial potential. rsc.org

Antiviral Activity

The quinazoline scaffold has been identified as a promising framework for the development of novel antiviral agents. Through scaffold-hopping strategies and structural modifications, researchers have developed derivatives with significant efficacy against various viruses.

A notable study identified several cajanine derivatives with moderate antiviral activity against Human Coronavirus OC43 (HCoV-OC43). nih.gov This led to the design of a series of quinazoline derivatives using a scaffold-hopping approach. nih.gov An iterative process of structural optimization resulted in the identification of several quinazoline compounds with potent antiviral efficacy, exhibiting EC₅₀ values around 0.1 μM and a high selectivity index (SI > 1000). nih.gov Mechanistic studies suggest that these particular quinazoline derivatives act at an early stage of the viral infection process. nih.gov

Research into benzo[g]quinazoline (B13665071) derivatives has demonstrated activity against the human rotavirus Wa strain. mdpi.com A preliminary structure-activity relationship (SAR) analysis revealed that substitutions at positions 2 and 3 of the benzoquinazoline nucleus significantly influence pharmacological effects. mdpi.com For instance, the parent compound with a methyl substitution at position 3 of the benzo[g]quinazoline skeleton showed a 60% reduction in viral activity. mdpi.com Further modification, such as converting the thioxo group into a thioether group, improved the activity profile in certain derivatives. mdpi.com

Other studies have focused on developing quinazoline derivatives as inhibitors of viral enzymes. A series of novel quinazolines incorporating a sulfamerazine (B1682647) moiety were synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease (3CLpro). mdpi.com The findings indicated that these compounds exhibited good inhibitory activity. mdpi.com

| Compound Series | Target Virus/Protein | Key SAR Findings | Reported Activity |

|---|---|---|---|

| Quinazoline Derivatives (from Cajanine) | HCoV-OC43 | Result of scaffold-hopping strategy; potent activity achieved through iterative structural optimization. nih.gov | EC₅₀: ~0.1 μM; SI > 1000 nih.gov |

| Benzo[g]quinazolines | Human Rotavirus Wa Strain | Substitutions at C2 and C3 are critical. A methyl group at C3 (Compound 1) and a thioether at C9 (Compound 9) showed high activity. mdpi.com | Up to 66% reduction in viral plaque formation. mdpi.com |

| Quinazoline-Sulfamerazine Hybrids | SARS-CoV-2 3CLpro | Compound 6, featuring an ethyl chloroacetate (B1199739) linkage, was the most potent inhibitor in the series. mdpi.com | IC₅₀: 1.18 µM (Compound 6) mdpi.com |

Anticonvulsant Activity

Quinazoline derivatives, particularly those with a quinazolin-4(3H)-one core, have been extensively studied for their anticonvulsant properties. mdpi.com Many of these compounds are thought to exert their effects through interaction with the GABA-A receptor. mdpi.com

SAR studies have established several key structural requirements for this activity. The quinazolin-4(3H)-one structure itself often serves as a necessary hydrophobic domain. mdpi.com Specific atoms within the core are crucial for receptor binding: the nitrogen at position 1 (N1) acts as an electron donor, and the carbonyl group functions as a hydrogen-bonding site. mdpi.com Substituents at positions 2 and 3 are primarily responsible for modulating the pharmacokinetic properties and the potency of the anticonvulsant effect. mdpi.com For example, in one series, compounds with an allyl group at position 3 generally showed higher activity than those with a benzyl (B1604629) group at the same position. mdpi.com

The electronic nature of substituents on attached aromatic rings also plays a significant role. For a series of N-substituted-6-fluoro-quinazoline-4-amines, it was found that analogs with para-substitutions on an aromatic ring were more active than those with meta- or di-substitutions. mdpi.com Furthermore, electron-withdrawing groups at the para position conferred greater anticonvulsant activity compared to electron-donating groups. mdpi.com The incorporation of amino acid moieties into the quinazolin-4(3H)-one structure has also been explored as a strategy to enhance bioavailability and anticonvulsant activity. nih.gov

Quantitative structure-activity relationship (QSAR) models have been developed to further refine the understanding of these interactions. researchgate.netufv.br These models indicate that anticonvulsant activity is dependent on specific molecular descriptors, including those related to molecular volume, mass, and electronic properties. researchgate.netufv.br

| Compound Series | Anticonvulsant Test | Key SAR Findings | Most Active Compounds (ED₅₀) |

|---|---|---|---|

| N-substituted-6-fluoro-quinazoline-4-amines | scPTZ & MES | Para-substituted analogs are most active; electron-withdrawing groups are preferred over electron-donating groups. mdpi.com | Compound 5d: 140 mg/kg mdpi.com |

| 2,3-substituted quinazolin-4(3H)-ones | PTZ-induced seizures | Allyl substitution at position 3 is generally superior to benzyl substitution. mdpi.com | 100% protection at 150 mg/kg for some derivatives. mdpi.com |

| Quinazolin-4(3H)-ones with amino acid moieties | MES & scPTZ | Incorporation of amino acids can improve activity. nih.gov | Compound 5f: 28.90 mg/kg nih.gov |

P-glycoprotein Inhibition

Quinazoline derivatives have emerged as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. mdpi.comnih.govacs.org The quinazolinamine moiety, which is structurally similar to the dual BCRP and P-gp inhibitor gefitinib, is a common starting point for designing new inhibitors. mdpi.com

SAR studies on quinazolinamine derivatives revealed that hydrophobicity is an important factor for binding affinity to P-gp. mdpi.com Substitutions at the meta or para positions of the 4-anilino ring are generally more potent than those at the ortho position. mdpi.com A series of quinazolinamine derivatives were synthesized, leading to the identification of a cyclopropyl-containing compound (Compound 22) as a potent dual inhibitor of both P-gp and Breast Cancer Resistance Protein (BCRP). mdpi.com Mechanistic studies showed that this compound stimulates the ATP hydrolysis of the transporter, indicating it may act as a competitive substrate. mdpi.com

In a different approach, structure-activity relationship studies of 4-indolyl quinazolines led to the discovery of YS-370, a highly effective and orally active P-gp inhibitor. nih.govacs.org This compound was shown to directly bind to P-gp, increase the intracellular accumulation of P-gp substrates like paclitaxel (B517696), and stimulate P-gp's ATPase activity. nih.govacs.org In preclinical models, the oral administration of YS-370 in combination with paclitaxel resulted in significantly stronger antitumor activity in a xenograft model bearing resistant cells. nih.govacs.org

| Compound Series | Key Feature | Mechanism of Action | Lead Compound |

|---|---|---|---|

| Quinazolinamine Derivatives | Substitutions on the anilino ring; hydrophobicity is key. mdpi.com | Stimulates ATP hydrolysis of BCRP and P-gp; competitive substrate. mdpi.com | Compound 22 (cyclopropyl-containing) mdpi.com |

| 4-Indolyl Quinazolines | Indole moiety at position 4 of the quinazoline core. nih.govacs.org | Directly binds to P-gp; stimulates P-gp ATPase activity. nih.govacs.org | YS-370 nih.govacs.org |

Molecular Mechanisms of Action of Quinazoline Derivatives

Enzyme Inhibition

Quinazoline (B50416) derivatives have been extensively developed as inhibitors of several key enzyme families. nih.govnih.gov Their mechanism of action often involves targeting the active sites of these enzymes, leading to the disruption of cellular processes that are fundamental for the growth and proliferation of cancer cells. mdpi.com

Tyrosine Kinase Inhibition

A primary mechanism of action for many quinazoline-based anticancer drugs is the inhibition of tyrosine kinases. nih.govresearchgate.net These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. bohrium.com Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. bohrium.com Quinazoline derivatives have been successfully designed to inhibit a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), RET proto-oncogene, and c-Met. nih.govresearchgate.net

The majority of quinazoline-based tyrosine kinase inhibitors function through an ATP-competitive binding mechanism. wikipedia.orgcore.ac.uk They are designed to mimic the structure of adenosine (B11128) triphosphate (ATP) and bind to the ATP-binding pocket within the kinase domain of the receptor. wikipedia.orgcore.ac.ukwikipedia.org This reversible binding prevents the phosphorylation of the tyrosine kinase, thereby blocking the downstream signaling pathways that promote tumor growth. core.ac.ukpatsnap.comdrugbank.com The 4-anilinoquinazoline (B1210976) core is a common pharmacophore in these inhibitors, providing a versatile template for achieving potent and selective inhibition. bohrium.comcore.ac.uk Examples of drugs that operate through this mechanism include gefitinib (B1684475) and erlotinib, which are selective inhibitors of EGFR. core.ac.ukwikipedia.orgmdpi.com

Some quinazoline derivatives have been developed to inhibit multiple tyrosine kinases simultaneously. patsnap.comscirp.orgnih.gov This dual-targeting approach can offer a broader spectrum of antitumor activity and may help to overcome resistance mechanisms that can develop with single-target agents. patsnap.comnih.gov

Lapatinib (B449): This compound is a potent, reversible dual inhibitor of both EGFR and HER2. patsnap.comscirp.orgnih.gov By binding to the intracellular ATP-binding site of these receptors, lapatinib blocks their phosphorylation and subsequent activation of downstream signaling pathways like MAPK and PI3K/AKT. scirp.orgplos.org This dual inhibition leads to cell cycle arrest and apoptosis in cancer cells overexpressing these receptors. patsnap.comnih.gov

Vandetanib: This drug is a multi-kinase inhibitor that targets VEGFR, EGFR, and the RET proto-oncogene. patsnap.compharmgkb.orgdrugbank.comwikipedia.org Its ability to inhibit VEGFR interferes with angiogenesis, the formation of new blood vessels essential for tumor growth. patsnap.com Simultaneously, its inhibition of EGFR and RET disrupts signaling pathways involved in cancer cell proliferation and survival. patsnap.compharmgkb.org

Crizotinib (B193316): Initially developed as a c-Met inhibitor, crizotinib was also found to be a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1. wikipedia.orgdrugbank.comnih.govnih.govcancernetwork.com It competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and downstream signaling. wikipedia.org This leads to G1-S phase cell cycle arrest and apoptosis in tumor cells with ALK or ROS1 rearrangements or c-Met amplification. nih.gov

Serine/Threonine Kinase Inhibition

In addition to tyrosine kinases, quinazoline derivatives have been investigated as inhibitors of serine/threonine kinases, which are also critical components of intracellular signaling pathways. researchgate.net

PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. nih.gov Several quinazoline-based compounds have been developed as PI3K inhibitors. nih.govacs.orgacs.org For instance, a series of 4-methylquinazoline (B149083) derivatives were designed as potent PI3K inhibitors, demonstrating the potential of this scaffold for targeting this kinase family. acs.org Some compounds, like copanlisib, an imidazoquinazoline, inhibit both PI3Kα and PI3Kδ isoforms. mdpi.com

Other Serine/Threonine Kinases: The quinazoline scaffold has been utilized to develop inhibitors for other serine/threonine kinases involved in cell cycle progression and proliferation, such as Aurora kinases and Polo-like kinase 1 (PLK1). For example, some 4-aminoquinazoline derivatives have been explored for their inhibitory activity against these kinases.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway of DNA damage. researchgate.netrjpbr.com Inhibiting PARP-1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, can lead to synthetic lethality and tumor cell death. researchgate.net The 4-quinazolinone scaffold has been used as a bioisostere to the phthalazinone core of the known PARP-1 inhibitor olaparib, leading to the development of new quinazolinone-based PARP-1 inhibitors. rsc.org Some of these novel derivatives have shown potent inhibitory activity against PARP-1, with some compounds also exhibiting cell cycle arrest at the G2/M phase. rsc.orgnih.gov Further research has led to the discovery of quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-1/2 inhibitors. rsc.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, crucial for the synthesis of purines and thymidylate required for cell proliferation. acs.orgacs.orgacs.org Quinazoline derivatives have been developed as non-classical antifolates that inhibit DHFR. jpionline.orgtandfonline.comresearchgate.net These compounds act as potent inhibitors of both microbial and human DHFR. acs.orgjpionline.org For example, 7,8-dialkylpyrrolo[3,2-f]quinazolines have been shown to be potent inhibitors of fungal and human DHFR. acs.org Additionally, some 2-mercapto-quinazolin-4-one analogs have demonstrated dual inhibitory activity against both DHFR and EGFR-TK. nih.gov

Modulation of Cellular Signaling Pathways

Quinazoline derivatives can influence cell fate by modulating key signaling pathways that are often dysregulated in diseases like cancer.

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is a strong interconnection between this pathway and the PI3K-Akt-mTOR pathway, which is also a target for some quinazoline derivatives. nih.gov While direct modulation of the Ras-Raf-MEK-ERK pathway by a specific "quinazoline derivative 4" is not explicitly detailed in the provided context, the broader class of quinazoline compounds is known to influence this pathway, often through their inhibition of receptor tyrosine kinases (RTKs) that are upstream activators of Ras. ekb.eg

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its frequent dysregulation in cancer makes it an attractive therapeutic target. nih.govnih.gov

Several quinazoline derivatives have been developed as inhibitors of this pathway. For instance, a series of dimorpholinoquinazoline-based compounds were synthesized, with compound 7c inhibiting the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.gov Another study reported a series of 4,6-disubstituted quinazoline derivatives as PI3K inhibitors, where compound 26 showed the most potent anti-proliferative and PI3K inhibitory activity. nih.gov Compound 27 from the same study also acted as a potent PI3K inhibitor. nih.gov Furthermore, the 4-amino-quinazoline derivative DHW-208 was identified as a pan-PI3K inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway. researchgate.net Bivalent PI3K inhibitor 27 , based on a 4-methyl quinazoline scaffold, also demonstrated the ability to significantly block the PI3K signal pathway. researchgate.net

Table 4: Regulation of the PI3K/Akt/mTOR Pathway by Quinazoline Derivatives

| Compound | Effect | Concentration | Reference |

|---|---|---|---|

| 7c | Inhibited phosphorylation of Akt, mTOR, and S6K | 125–250 nM | nih.gov |

| 26 | Potent PI3K inhibitory activity | Not specified | nih.gov |

| 27 | Potent PI3K inhibitor | Not specified | nih.gov |

| DHW-208 | Pan-PI3K inhibitor | Not specified | researchgate.net |

| Bivalent PI3K inhibitor 27 | Significantly blocks PI3K signal pathway | Not specified | researchgate.net |

Interaction with Other Biological Targets

The therapeutic potential of quinazoline derivatives extends to their interaction with a variety of other biological targets. researchgate.netontosight.ai This multi-target activity suggests that these compounds could have broad applications in treating complex diseases like cancer. ekb.egnih.gov

Quinazoline-based compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. oncotarget.com A screen of a quinazoline library led to the identification of two sets of structurally related compounds that inhibit this pathway. oncotarget.com Additionally, certain quinazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to some established anticancer drugs. nih.govnih.gov Compounds 1 and 2 were found to cause microtubule depolymerization and were also potent inhibitors of multiple receptor tyrosine kinases (RTKs) including EGFR, VEGFR-2, and PDGFR-β. nih.gov The ability of quinazolines to interact with multiple targets, such as inhibiting both angiogenesis and microtubule dynamics, highlights their potential as multi-faceted therapeutic agents. nih.gov

Table 5: Interaction of Quinazoline Derivatives with Other Biological Targets

| Compound(s) | Target/Pathway | Biological Effect | Reference |

|---|---|---|---|

| Structurally related quinazolines | Wnt/β-catenin signaling | Inhibition | oncotarget.com |

| 1, 2 | Microtubules | Depolymerization | nih.gov |

| 1, 2 | EGFR, VEGFR-2, PDGFR-β | Potent inhibition | nih.gov |

Tubulin Polymerization Inhibition

Quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. mdpi.comfrontiersin.org By interfering with the assembly of tubulin into functional microtubules, these compounds can induce cell cycle arrest and apoptosis. mdpi.comfrontiersin.org

Several quinazoline derivatives exert their effects by binding to the colchicine (B1669291) binding site on tubulin. cumbria.ac.uknih.gov This interaction disrupts the dynamics of microtubule assembly and disassembly, leading to mitotic arrest. mdpi.comresearchgate.net

Research Findings:

A series of 4-anilino-2-substituted quinazoline derivatives were designed as tubulin polymerization inhibitors. Compound (Qr) from this series demonstrated significant antiproliferative activity with an IC50 value of 0.11 μM and potent tubulin inhibitory activity with an IC50 of 2.45 μM. semanticscholar.org

Compound Q19, a quinazoline derivative, showed potent antiproliferative activity against the HT-29 human colon cancer cell line with an IC50 value of 51 nM. cumbria.ac.uknih.gov Further studies revealed that Q19 effectively inhibits microtubule polymerization by binding to the colchicine site on tubulin, arrests the cell cycle at the G2/M phase, and induces apoptosis. cumbria.ac.uknih.gov

The quinazoline derivative MPC-6827, also known as Verbulin, was designed as a tubulin polymerization inhibitor. semanticscholar.org It disrupts mitotic division and blocks cells at the G2-M phase. semanticscholar.org This compound exhibited potent apoptosis with an EC50 of 2 nM against T47D and HCT-116 cell lines and had a higher inhibitory activity (IC50 of 400 nM) than colchicine (IC50 of 500 nM). semanticscholar.org

Some quinazolinone-amino acid hybrids have been shown to act as dual inhibitors of both EGFR kinase and tubulin polymerization. mdpi.com

The quinazoline derivative 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol (PVHD121) inhibits tubulin polymerization by binding to the colchicine site. researchgate.net It causes mitotic arrest with spindle abnormalities. researchgate.net

| Compound Name | Target/Mechanism | Cell Line | IC50/EC50 | Source |

| (Qr) | Tubulin Polymerization | - | 0.11 µM (antiproliferative), 2.45 µM (tubulin inhibition) | semanticscholar.org |

| Q19 | Tubulin Polymerization (Colchicine Site) | HT-29 | 51 nM | cumbria.ac.uknih.gov |

| MPC-6827 (Verbulin) | Tubulin Polymerization | T47D, HCT-116 | 2 nM (apoptosis), 400 nM (tubulin inhibition) | semanticscholar.org |

| PVHD121 | Tubulin Polymerization (Colchicine Site) | - | - | researchgate.net |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. encyclopedia.pub Their inhibition has emerged as a significant strategy in cancer therapy. encyclopedia.pub Quinazoline derivatives have been developed as potent HDAC inhibitors. mdpi.combenthamdirect.com

The general pharmacophore of HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). rsc.org The ZBG, often a hydroxamic acid, is crucial for chelating the zinc ion in the active site of HDACs. rsc.org

Research Findings:

Two quinazoline-based derivatives, compounds 1 and 2 , demonstrated synergistic inhibition of HDAC1 and HDAC6. mdpi.com Compound 1 had IC50 values of 31 nM and 16 nM against HDAC1 and 6, respectively, while compound 2 showed IC50 values of 37 nM and 25 nM. mdpi.com

Novel 4-oxoquinazoline-based N-hydroxypropenamides were synthesized and showed potent HDAC inhibitory activity. acs.org Compounds 10l and 10m were the most potent, with IC50 values ranging from 0.041–0.044 μM. acs.org

Phthalazino[1,2-b]-quinazolinone derivatives were developed as multi-target HDAC inhibitors. nih.gov Compound 8h exhibited nano-molar IC50 values against tested cancer cells and HDAC subtypes and was more potent than the approved HDAC inhibitor SAHA (vorinostat). nih.gov

Quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed as selective HDAC6 inhibitors. acs.org Compound 4b was the most potent HDAC6 inhibitor with an IC50 of 8 nM. acs.org

A series of quinazolinyl-containing benzamide (B126) derivatives were identified as novel HDAC1 inhibitors. bohrium.com Compound 11a surpassed the known class I selective HDAC inhibitor MS-275 in both HDAC1 enzymatic inhibitory activity and cellular anti-proliferative activity. bohrium.com

| Compound Name | Target HDAC(s) | IC50 | Source |

| Compound 1 | HDAC1, HDAC6 | 31 nM (HDAC1), 16 nM (HDAC6) | mdpi.com |

| Compound 2 | HDAC1, HDAC6 | 37 nM (HDAC1), 25 nM (HDAC6) | mdpi.com |

| Compound 10l | Total HDACs | 0.041-0.044 µM | acs.org |

| Compound 10m | Total HDACs | 0.041-0.044 µM | acs.org |

| Compound 8h | HDAC subtypes | Nano-molar range | nih.gov |

| Compound 4b | HDAC6 | 8 nM | acs.org |

| Compound 11a | HDAC1 | - | bohrium.com |

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate various cellular processes, including aging, metabolism, and stress responses. encyclopedia.pubnih.gov Modulating sirtuin activity has therapeutic potential for a range of diseases. google.comgoogle.com

Research Findings:

Oalmann et al. designed sirtuin modulating quinazoline compounds to increase cell lifespan. mdpi.com The derivative N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide and its analogs were used to increase mitochondrial activity. mdpi.com

A patent by Vu in 2012 described quinazolinone derivatives as sirtuin modulators, identified using a mass spectrometry-based assay. hilarispublisher.com

A docking study based on the SIRT6 co-crystal structure led to the development of pyrazolo[1,5-a]quinazoline derivatives. nih.gov Compound 6d from this series exhibited an EC50 value of 11.15 µM and an EC1.5 value of 1.85 µM in a SIRT6 demyristoylation assay. nih.gov

The quinazolinecarboline alkaloid evodiamine (B1670323) and its derivatives have been investigated for their ability to interfere with the catalytic activity of sirtuins 1, 2, and 3. researchgate.net

| Compound Name/Class | Target Sirtuin(s) | Activity/Potency | Source |

| N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide | Sirtuins | Increased mitochondrial activity | mdpi.com |

| Pyrazolo[1,5-a]quinazoline derivative 6d | SIRT6 | EC50 = 11.15 µM | nih.gov |

| Evodiamine derivatives | SIRT1, SIRT2, SIRT3 | Inhibition | researchgate.net |

Bromodomain and Extra-Terminal (BET) Family Protein Binding (e.g., BRD9)

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in regulating gene expression. mdpi.comnih.gov BRD9, a member of the bromodomain family IV, is a subunit of the noncanonical BAF (ncBAF) chromatin-remodeling complex. mdpi.comnih.gov

Research Findings:

Derivatives of 6-methylquinazolin-4(3H)-one have been identified as binders of BRD9. mdpi.com Compounds 91-95 were particularly potent, with IC50 values between 2.5 ± 0.4 and 10.9 ± 0.3 µM. mdpi.com These compounds showed promising selectivity for BRD9 over the BET family member BRD4. mdpi.com

The development of BET inhibitors with quinazoline moieties as Kac-binding motifs has been a focus of research. jst.go.jp

A patent application describes novel quinazolinones as inhibitors of BET protein function by binding to their bromodomains. google.com

| Compound Class/Number | Target | Potency (IC50) | Source |

| 6-methylquinazolin-4(3H)-one derivatives (91-95) | BRD9 | 2.5 - 10.9 µM | mdpi.com |

Computational Approaches in Quinazoline Derivative Research

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to understand which structural properties are key for their potency. researchgate.net

Model Development and Validation

The development of a robust QSAR model begins with a dataset of quinazoline (B50416) derivatives with known biological activities. orientjchem.org This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. orientjchem.orgacs.org Various statistical methods, such as Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), are employed to generate the QSAR equation. researchgate.netorientjchem.orgnih.gov

The reliability and predictive capability of the developed models are assessed through rigorous internal and external validation procedures. acs.org Key statistical parameters are used for this validation:

Coefficient of determination (R²) : This parameter measures the goodness of fit of the model. A value greater than 0.6 is generally considered acceptable. nih.gov

Cross-validated correlation coefficient (q² or Q²) : This metric assesses the internal predictive power of the model, often through a leave-one-out (LOO) procedure. A Q² value greater than 0.5 is typically required for a model to be considered predictive. nih.govscielo.br

Predictive R² (R²pred) : This parameter evaluates the model's ability to predict the activity of an external set of compounds not used in model development. researchgate.net

Different studies on quinazoline derivatives have reported models with strong statistical validation, indicating their reliability. For instance, a 2D-QSAR study on quinazoline derivatives as anticancer agents developed a model with an R² of 0.745 and an R²_test of 0.941. acs.org Another study on anticonvulsant quinazolin-4(3H)-ones reported a model with an R² of 0.899 and a Q² of 0.866.

| QSAR Study Focus | Model Type | R² | q² (LOO) | R²pred (Test Set) | Reference |

|---|---|---|---|---|---|

| Anticancer (Lung Cancer) | 2D-QSAR (MLR) | 0.745 | 0.669 | 0.941 | acs.org |

| Anticancer (EGFR) | 2D-QSAR (MLR) | 0.873 | - | - | orientjchem.org |

| Anticonvulsant | QSAR (GFA) | 0.899 | 0.866 | 0.7406 | |

| Anticancer (EGFRWT) | QSAR (GFA) | 0.966 | 0.941 | 0.819 | nih.gov |

Molecular Descriptors and Their Significance

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies of quinazoline derivatives, a variety of descriptors are used to correlate the chemical structure with biological activity. nih.gov These can be broadly categorized as:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. researchgate.netorientjchem.org For example, a QSAR model for anticancer activity found that atomic net charges on specific atoms (C6, C10, C12, O22) and HOMO/LUMO energies were significant predictors. orientjchem.org

Constitutional Descriptors : These reflect the basic molecular composition, such as molecular weight. nih.gov

Topological and Geometrical Descriptors : These relate to the 2D connectivity and 3D shape of the molecule.

Physicochemical Descriptors : Properties like hydrophobicity (LogP) and molar refractivity (MR) are often crucial. orientjchem.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). kemdikbud.go.idijpsdronline.com This method is instrumental in understanding drug-receptor interactions at a molecular level, predicting binding affinity, and screening virtual libraries of compounds to identify potential new drugs. nih.govderpharmachemica.com

Ligand-Protein Interaction Analysis

Docking studies on quinazoline derivatives have been performed against a variety of protein targets, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and human carbon anhydrase II (hCA II). kemdikbud.go.idresearchgate.netnih.gov These studies reveal the specific interactions that stabilize the ligand within the protein's binding site.

Key interactions frequently observed include:

Hydrogen Bonds : These are crucial for the specificity and affinity of binding. For example, in the docking of 4-anilino quinazolines into the EGFR kinase domain, a hydrogen bond often forms between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (e.g., Met769). kemdikbud.go.id

Hydrophobic Interactions : The quinazoline ring itself, along with other aromatic substituents, often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. kemdikbud.go.idnih.gov

Electrostatic and π-Interactions : Interactions such as π-π stacking and π-cation interactions between the aromatic rings of the ligand and protein residues are also common. nih.gov

In a study of quinazoline derivatives as anticonvulsants, compound 13 showed high activity, which was attributed to its ability to form a greater number of hydrogen bonds and interact with more amino acid residues (10) at the active site of hCA II compared to less active compounds. mdpi.com

Binding Affinity Prediction

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. ijpsdronline.com A lower (more negative) binding energy generally indicates a more stable and potent ligand-protein complex. ijpsdronline.com

Docking studies have successfully predicted the binding affinities for numerous quinazoline derivatives. For instance, a study of 4-anilino quinazoline derivatives against EGFR tyrosine kinase showed that compounds like SGQ4 and DMUQ5 had significantly better binding energies (-7.46 and -7.31 kcal/mol, respectively) compared to the standard inhibitor Erlotinib (-3.84 kcal/mol). nih.gov In another study, docking of twenty quinazolinone derivatives against the GABAa receptor yielded docking scores ranging from -7.1 to -9.3 kcal/mol, all of which were better than the standard drug Diazepam. ijpsdronline.com The derivative Q-18 had the most favorable binding energy at -9.3 kcal/mol. ijpsdronline.com

| Compound/Series | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolinone derivative Q-18 | GABAa Receptor | -9.3 | ijpsdronline.com |

| Quinazoline derivative 17 | EGFRWT (4ZAU) | -9.5 | nih.gov |

| 4-anilino quinazoline (SGQ4) | EGFR Tyrosine Kinase (1M17) | -7.46 | nih.gov |

| 4-anilino quinazoline (DMUQ5) | EGFR Tyrosine Kinase (1M17) | -7.31 | nih.gov |

| Quinazoline derivative C-02 | Pf-DHODH | -173.528 (re-rank score) | nih.gov |

| 2,3-disubstituted-4-3(H)-quinazolinones | COX-2 (3LN1) | -131.508 to -108.418 (re-rank score) | researchgate.net |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein under physiological conditions. kemdikbud.go.id MD simulations are used to assess the stability of the docked complex and to refine the understanding of binding interactions. dergipark.org.tr

The stability of the system is often evaluated by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). kemdikbud.go.id

RMSD measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and is structurally stable. kemdikbud.go.idabap.co.in

RMSF measures the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values suggest more rigid areas, often including the key residues involved in ligand binding. kemdikbud.go.idresearchgate.net

In a study of quinazoline derivatives complexed with DNA gyrase subunit B (GyrB), the compound Q44 formed a stable complex, as indicated by a stable RMSD for both the protein (fluctuating between 0.5 Å and 2.6 Å) and the ligand (0.2 Å to 1.2 Å). abap.co.in Similarly, MD simulations performed on 4-anilino quinazolines with EGFR revealed that the protein has greater stability when it interacts with the inhibitor, as confirmed by RMSD and RMSF analysis. nih.gov These simulations provide crucial validation for docking results and confirm the stability of the predicted binding modes. dergipark.org.tr

| System | Simulation Length | Key Findings | Reference |

|---|---|---|---|

| Quinazoline derivative Q44 - GyrB complex | 5 ns | Stable RMSD (Ligand: ~1.2 Å, Protein: ~2.6 Å), indicating a stable complex. | abap.co.in |

| 4-anilino quinazoline (SGQ4) - EGFR complex | - | RMSD and RMSF analysis revealed the protein is more stable when interacting with the inhibitor. | nih.gov |

| Quinazoline derivative C-02 - Pf-DHODH complex | 100 ns | The derivative forms a stable complex with the protein target over the simulation time. | nih.govnih.gov |

| Quinazolinone derivative 5 - EGFR complex | - | RMSD and RMSF plots illustrated the structural stability of the ligand-receptor complex. | researchgate.net |

Conformational Analysis and Stability

The three-dimensional conformation of a molecule is critical to its biological activity. Computational and experimental methods are used to determine the most stable conformations of quinazoline derivatives and their stability over time in various solvents.

Research Findings:

Conformational Preference: Studies on quinazoline derivatives have identified different conformational preferences, such as coplanar and orthogonal arrangements relative to the aromatic ring. semanticscholar.org For instance, X-ray crystallography revealed that the highly active compound 22 exists in an extended conformation, while a less active analogue, compound 19, adopts a folded conformation. nih.gov However, MM2 force field calculations suggested the energy difference between these two states is small. nih.gov Ab-initio studies are also employed to determine the most stable conformations for derivatives. semanticscholar.org

Time Stability: The stability of quinazoline derivatives in solution is crucial for their application. ingentaconnect.combenthamdirect.com Spectroscopic studies using UV-Vis absorption have been conducted to monitor stability. For the derivative BG1188, solutions in ultrapure water at a concentration of 10⁻³M demonstrated high stability for over 1032 hours (more than 40 days). ingentaconnect.combenthamdirect.com In contrast, solutions of BG1188 in dimethyl sulfoxide (B87167) (DMSO) were found to be unstable, showing modifications in their absorption spectra immediately after preparation. ingentaconnect.combenthamdirect.com Similar studies on derivatives BG1189 and BG1190 in ultrapure water also showed high stability for at least 624 hours. nih.gov The storage temperature was found to influence stability, with 22°C identified as the optimal storage temperature for BG1189 and BG1190 compared to 4°C or 37°C. nih.gov

Table 1: Time Stability of Selected Quinazoline Derivatives

| Compound | Solvent | Concentration | Stability Duration | Measurement Method |

|---|---|---|---|---|

| BG1188 | Ultrapure Water | 10⁻³M | >1032 hours (>40 days) | UV-Vis Spectroscopy ingentaconnect.combenthamdirect.com |

| BG1188 | Ultrapure Water | 10⁻⁴M | >2856 hours (119 days) | UV-Vis Spectroscopy ingentaconnect.com |

| BG1188 | DMSO | 10⁻³M | Unstable | UV-Vis Spectroscopy ingentaconnect.combenthamdirect.com |

| BG1189 | Ultrapure Water | 10⁻³M | >624 hours | UV-Vis Spectroscopy nih.gov |

| BG1190 | Ultrapure Water | 10⁻³M | >624 hours | UV-Vis Spectroscopy nih.gov |

| BG1189 | DMSO | Not Specified | ~552 hours | UV-Vis Spectroscopy nih.gov |

| BG1190 | DMSO | Not Specified | ~216 hours | UV-Vis Spectroscopy nih.gov |

Dynamic Binding Mechanism Elucidation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules, providing insights into the dynamic binding mechanisms of quinazoline derivatives with their biological targets. frontiersin.orgdergipark.org.tr These simulations can reveal the stability of the ligand-protein complex and the key interactions that govern binding affinity. acs.orgnih.gov

Research Findings:

Binding Stability: MD simulations are used to assess the stability of the docked complex. nih.govabap.co.in The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time. Stable RMSD values, typically within a range of 3-4 Å, indicate that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.govabap.co.in For example, MD simulations of up to 200 ns for ligands 1Q1, 2Q17, and VS1 complexed with EGFR demonstrated their stability and consistent interaction. frontiersin.org Similarly, a 100 ns simulation study of compounds QU524, QU571, and QU297 was used to understand their conformational stability in the EGFR active site. nih.govjdigitaldiagnostics.com

Binding Free Energy: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is frequently used to calculate the binding free energy of a ligand to its target. frontiersin.org This provides a more accurate estimation of binding affinity than docking scores alone. abap.co.in Studies have shown that the binding free energy values for quinazoline derivatives correlate well with their experimentally determined inhibitory activities. frontiersin.orgabap.co.in For instance, the calculated MM/GBSA values for ligands 1Q1 and VS1 corroborated their favorable docking scores against EGFR1. frontiersin.org

Interaction Analysis: MD simulations elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.gov For example, simulations of thiazolo-[2,3-b]quinazolinone derivative 17 with the EGFR tyrosine kinase domain (EGFR-TKD) helped to validate docking results and understand the binding mode. researchgate.net The analysis of these interactions can guide the design of new derivatives with improved potency and selectivity. nih.gov

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govjdigitaldiagnostics.com This method significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

Research Findings:

Screening Workflow: The process typically begins with a large compound database, such as PubChem, ZINC, or eMolecules. frontiersin.orgnih.govresearchgate.net In one study targeting EGFR, an initial set of 1000 quinazoline derivatives was retrieved from the PubChem database. nih.govjdigitaldiagnostics.comresearchgate.net

Filtering: This large set is then filtered based on drug-like properties. A common first step is applying Lipinski's rule of five to select for compounds with properties that would make them likely to be orally active drugs. nih.govjdigitaldiagnostics.comresearchgate.net In the aforementioned study, this filtering reduced the set from 1000 to 671 compounds. nih.govjdigitaldiagnostics.comresearchgate.net Further filtering based on predicted ADME and toxicity profiles can reduce the number even more, yielding a smaller set of promising candidates (28 compounds in this case). nih.govjdigitaldiagnostics.comresearchgate.net

Molecular Docking and Hit Identification: The filtered compounds are then docked into the active site of the target protein. frontiersin.orgijfmr.com The docking scores, which estimate binding affinity, are used to rank the compounds. researchgate.netijfmr.com The top-scoring compounds are considered "hits." For example, a virtual screening workflow against acetylcholinesterase (AChE) used a validated pharmacophore model to screen the ASINEX database, leading to the identification of three potential lead molecules: BAS 05264565, LEG 12727144, and SYN 22339886. tandfonline.com In another study, docking-based screening identified seven quinazoline derivatives with better binding scores than the control drug, dacomitinib. nih.govjdigitaldiagnostics.com

Table 2: Example of a Virtual Screening Workflow for Quinazoline Derivatives Targeting EGFR

| Step | Description | Number of Compounds | Source |

|---|---|---|---|

| 1. Initial Library | Quinazoline derivatives retrieved from the PubChem database. | 1000 | nih.govjdigitaldiagnostics.comresearchgate.net |

| 2. Drug-Likeness Filter | Application of Lipinski's rule of five. | 671 | nih.govjdigitaldiagnostics.comresearchgate.net |

| 3. ADME/Toxicity Filter | Further filtration based on predicted pharmacokinetic and toxicity profiles. | 28 | nih.govjdigitaldiagnostics.comresearchgate.net |

| 4. Docking-Based Screening | Compounds docked into the EGFR active site and ranked by binding score. | 7 (Top Hits) | nih.govjdigitaldiagnostics.comresearchgate.net |

| 5. Final Selection | Top compounds selected for further analysis (e.g., MD simulations). | 3 (QU524, QU571, QU297) | nih.govjdigitaldiagnostics.com |

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing researchers to computationally evaluate the pharmacokinetic properties of drug candidates early in the design process. dergipark.org.trresearchgate.net Various online tools and software, such as SwissADME, PreADMET, and admetSAR, are used to predict these properties. researchgate.netnih.gov

Research Findings:

Drug-Likeness and Oral Bioavailability: A primary goal is to design compounds with favorable drug-like properties. researchgate.net Many studies evaluate quinazoline derivatives against Lipinski's rule of five, which predicts poor absorption or permeation when a compound violates multiple criteria (e.g., molecular weight > 500, LogP > 5). dergipark.org.trnih.gov Studies on various quinazoline series have shown that the designed compounds often adhere to these rules, suggesting good potential for oral bioavailability. dergipark.org.trmdpi.com

Absorption and Distribution: Predictions for human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are commonly performed. nih.govactascientific.com For a series of 2, 3 di-substituted quinazolin-4-one analogues, in silico tools predicted high gastrointestinal absorption. actascientific.com In another study, newly synthesized quinazolinone derivatives were predicted to have good BBB-crossing ability. nih.gov

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is also assessed. actascientific.com Some 2, 3 di-substituted quinazolin-4-one analogues were predicted to be inhibitors of CYP1A and CYP2D6. actascientific.com

Table 3: Predicted ADME Properties for Selected Quinazoline Derivatives

| Compound | Molecular Weight (g/mol) | H-Bond Acceptors | H-Bond Donors | BBB Permeability | Human Intestinal Absorption | Source |

|---|---|---|---|---|---|---|

| Compound 2b | <500 | Acceptable | Acceptable | Not Specified | Good (Predicted) | mdpi.com |

| Compound 2c | <500 | Acceptable | Acceptable | Not Specified | Good (Predicted) | mdpi.com |

| Compounds 2-13 (series) | Not Specified | Not Specified | Not Specified | Good (Predicted) | Good (Predicted) | nih.gov |

| 2, 3 di-substituted quinazolin-4-ones (series) | Not Specified | Not Specified | Not Specified | Not Specified | High (Predicted) | actascientific.com |

Biological Activities and Preclinical Investigation of Quinazoline Derivatives

Antimicrobial Activity (In vitro Studies)

In addition to their anticancer properties, quinazoline (B50416) derivatives have also demonstrated promising antimicrobial activity against a range of pathogens. eco-vector.combohrium.com The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents, and quinazolines represent a promising class of compounds in this regard. eco-vector.comijpsdronline.com